2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide
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Description
The compound “2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide” is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These compounds are known to be inhibitors of mrgx2 . They are used in the treatment of diseases, disorders, or conditions associated with mrgx2 .
Synthesis Analysis
The synthesis of these compounds involves the creation of 6,7-disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides bearing a short alkylamino side chain in the 3-position . The substitution in the 6 and the 7 positions increases their activity as inhibitors of insulin secretion .Molecular Structure Analysis
The molecular structure of these compounds can be modified more widely and more easily through simple substitution changes . This, together with recent developments in their synthesis, now places them at the forefront of developing applications in functional materials .Chemical Reactions Analysis
These compounds were tested on rat pancreatic islets and on rat aorta rings . The presence of either chlorine or bromine atoms in the 6 and 7 positions did not improve the apparent selectivity of the drugs for the pancreatic tissue . By contrast, the introduction of one or two fluorine atoms, as well as the presence of a methoxy group in the 7-position, generated potent and selective inhibitors of insulin release .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their chemical structure and morphology . They are stable free radicals, first reported by Blatter in 1968 . In contrast to their nitroxide counterparts, their properties can be modified more widely and more easily through simple substitution changes .Mechanism of Action
Target of Action
The primary target of this compound is the MRGX2 receptor . The MRGX2 receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.
Mode of Action
The compound interacts with the MRGX2 receptor, inhibiting its activity . This inhibition can lead to a decrease in the signaling pathways associated with the receptor, resulting in a reduction of the physiological responses mediated by MRGX2.
Future Directions
The future directions for these compounds include their growing list of applications such as sensors, spin labels, magnetic materials, liquid crystals, and in polymer and small molecule synthesis . Their properties can be modified more widely and more easily through simple substitution changes , which, together with recent developments in their synthesis, now places them at the forefront of developing applications in functional materials .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-2-3-16-25-19-13-7-8-14-20(19)30(27,28)24-22(25)29-17-21(26)23-15-9-12-18-10-5-4-6-11-18/h4-8,10-11,13-14H,2-3,9,12,15-17H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATLTUABKBVELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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